(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid
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Overview
Description
(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxyl, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used in industrial production would depend on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid include:
Hydroxybenzoic acids: Such as gallic acid and protocatechuic acid, which share similar hydroxyl and carboxyl functional groups.
Hydroxycinnamic acids: Such as ferulic acid and caffeic acid, which also contain hydroxyl groups and are known for their antioxidant properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness allows it to participate in a wider range of chemical reactions and to have distinct biological activities.
Properties
Molecular Formula |
C21H39NO6 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/t18?,19?,21-/m0/s1 |
InChI Key |
ZZIKIHCNFWXKDY-GRERDSQWSA-N |
Isomeric SMILES |
CCCCCCC(=O)CCCCCCC=CCC(C([C@@](CO)(C(=O)O)N)O)O |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O |
Origin of Product |
United States |
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